molecular formula C9H8ClNO2 B047699 2-Chloro-3,4-dimethoxybenzonitrile CAS No. 119413-61-5

2-Chloro-3,4-dimethoxybenzonitrile

Cat. No.: B047699
CAS No.: 119413-61-5
M. Wt: 197.62 g/mol
InChI Key: DVVLTABTKVOGCS-UHFFFAOYSA-N
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Description

2-Chloro-3,4-dimethoxybenzonitrile is an organic compound with the molecular formula C9H8ClNO2. It is a derivative of benzonitrile, characterized by the presence of chloro and methoxy substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of this compound typically begins with 3,4-dimethoxybenzaldehyde.

    Reaction with Hydroxylamine: The aldehyde is first converted to its oxime derivative using hydroxylamine hydrochloride in the presence of a base.

    Chlorination: The oxime is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group.

    Cyclization and Dehydration: The resulting intermediate undergoes cyclization and dehydration to form this compound.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, hydrogen gas with a palladium catalyst.

Major Products:

    Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of 2-chloro-3,4-dimethoxybenzoic acid or 2-chloro-3,4-dimethoxybenzaldehyde.

    Reduction: Formation of 2-chloro-3,4-dimethoxybenzylamine.

Scientific Research Applications

2-Chloro-3,4-dimethoxybenzonitrile is used in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to bioactive compounds.

    Industry: Used in the manufacture of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3,4-dimethoxybenzonitrile involves its interaction with specific molecular targets. The chloro and methoxy groups influence its reactivity and binding affinity to enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.

Comparison with Similar Compounds

  • 2-Chloro-4-methoxybenzonitrile
  • 3,4-Dimethoxybenzonitrile
  • 2-Chloro-3-methoxybenzonitrile

Comparison:

  • 2-Chloro-3,4-dimethoxybenzonitrile has both chloro and methoxy groups, providing unique reactivity and binding properties compared to compounds with only one of these substituents.
  • 2-Chloro-4-methoxybenzonitrile lacks the additional methoxy group, which can affect its solubility and reactivity.
  • 3,4-Dimethoxybenzonitrile lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
  • 2-Chloro-3-methoxybenzonitrile has only one methoxy group, which can influence its electronic properties and reactivity.

This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-3,4-dimethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVLTABTKVOGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C#N)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379407
Record name 2-chloro-3,4-dimethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119413-61-5
Record name 2-chloro-3,4-dimethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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